

Purification of chloroacetone by distillation and extraction

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Technical Support Center: Purification of Chloroacetone

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of **chloroacetone** via distillation and extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with handling chloroacetone?

A1: **Chloroacetone** is a highly hazardous substance. It is toxic if swallowed, fatal in contact with skin, and toxic if inhaled[1]. It is also a potent lachrymator, causing severe irritation to the eyes, skin, and respiratory tract[2][3][4][5][6]. Additionally, it is a flammable liquid and vapor[1]. Unstabilized **chloroacetone** can darken and resinify on exposure to light and may decompose explosively, especially during distillation or prolonged storage[2][7][8].

Q2: Why is stabilization of chloroacetone important and what stabilizers should be used?

A2: **Chloroacetone** is unstable and can polymerize or decompose, particularly when exposed to light or heat[2][9]. This decomposition can be explosive[2]. To prevent this, stabilizers are added. Common stabilizers include 0.1% water by weight or 1.0% calcium carbonate by



weight[2][4][8]. For storage, adding a small amount of calcium carbonate is recommended to neutralize any acid that may form and catalyze decomposition[10].

Q3: What are the most common impurities in commercially available **chloroacetone**?

A3: Common impurities in commercial **chloroacetone** can include mesityl oxide, 1,1-di**chloroacetone**, and other polychlorinated acetones[9][11]. Mesityl oxide is particularly challenging as it is not readily removed by simple distillation[9][11].

Q4: Can **chloroacetone** be purified by simple distillation?

A4: While simple distillation can be used, fractional distillation is often necessary to achieve high purity, especially to separate it from impurities with close boiling points like dichloroacetones[10][12][13]. Distillation should be conducted with caution due to the risk of explosive decomposition[2]. The use of reduced pressure can lower the boiling point and reduce the risk of decomposition[7][10][14].

Q5: What is "salting out" and how is it useful in chloroacetone extraction?

A5: "Salting out" is a technique used to decrease the solubility of an organic compound in an aqueous solution by adding a salt. In the case of **chloroacetone** extraction from water, adding a salt like sodium chloride, calcium chloride, or magnesium sulfate increases the partitioning of **chloroacetone** into the organic extraction solvent, thereby improving the extraction efficiency[15].

Troubleshooting Guides Distillation Issues

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Problem	Possible Cause(s)	Recommended Solution(s)
Product is dark or contains solid residue after distillation.	Decomposition of chloroacetone due to overheating or presence of acidic impurities.	- Add a small amount of a stabilizer like powdered calcium carbonate to the distillation flask to neutralize acids and prevent decomposition[10] Consider using vacuum distillation to lower the boiling point and reduce thermal stress on the compound[7][10][14].
Poor separation of chloroacetone from impurities.	- Inefficient distillation column Formation of an azeotrope Presence of impurities with very close boiling points (e.g., 1,1-dichloroacetone)[10].	- Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column)[13] [15] Check for known azeotropes. Chloroacetone can form azeotropes with various organic liquids[2][4][6]. For instance, a binary azeotrope with 1-butanol boils at 112.5°C[16] For specific impurities like mesityl oxide, a chemical pretreatment may be necessary before distillation[9] [11].
Explosive decomposition during distillation.	Distillation of unstabilized or old chloroacetone.	- NEVER distill unstabilized chloroacetone[2][9] Ensure the starting material is properly stabilized. If in doubt, add a stabilizer like calcium carbonate before proceeding[10] Avoid distilling to dryness.



Extraction Issues

Problem	Possible Cause(s)	Recommended Solution(s)
Low yield of extracted chloroacetone.	- Poor partitioning of chloroacetone into the organic solvent Insufficient volume or number of extractions.	- Use the "salting out" technique by adding a salt like NaCl to the aqueous phase to decrease the solubility of chloroacetone in water[15] Perform multiple extractions with smaller volumes of the organic solvent, as this is more efficient than a single extraction with a large volume Choose a suitable extraction solvent. Diethyl ether and chloroform are commonly used[7][14][15].
Difficulty in separating aqueous and organic layers.	Formation of an emulsion.	- Allow the mixture to stand for a longer period Gently swirl the separatory funnel instead of vigorous shaking Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Presence of water in the final product after extraction.	Incomplete drying of the organic phase.	- Dry the organic extract over an appropriate drying agent such as anhydrous calcium chloride or magnesium sulfate before distillation[7][10][14] [15] Ensure the drying agent is used in sufficient quantity and allowed enough time to work.

Experimental Protocols



Protocol 1: Purification of Chloroacetone by Extraction and Fractional Distillation

This protocol is designed to remove water-soluble impurities and some organic impurities like 1,1-dichloroacetone.

- Initial Wash: Dissolve the crude **chloroacetone** in water.
- Impurity Extraction: Transfer the aqueous solution to a separatory funnel. Extract repeatedly with small volumes of diethyl ether. The 1,1-dichloroacetone impurity is preferentially extracted into the diethyl ether phase[7][10][14]. Discard the ether layers.
- Product Extraction: Extract the chloroacetone from the aqueous phase using a larger volume of diethyl ether[7][10][14]. For improved recovery, the aqueous layer can be saturated with sodium chloride ("salting out") before extraction[15].
- Drying: Combine the organic extracts and dry over anhydrous calcium chloride or magnesium sulfate[7][10][14][15].
- Solvent Removal: Remove the diethyl ether by distillation at atmospheric pressure.
- Fractional Distillation: Add a small amount of calcium carbonate as a stabilizer to the remaining **chloroacetone**[10]. Distill the **chloroacetone** using a fractional distillation apparatus, collecting the fraction boiling at approximately 117-121°C[12]. Distillation at a slightly reduced pressure is also an effective method[7][10][14].
- Storage: Store the purified **chloroacetone** over a stabilizer (e.g., calcium carbonate) in a dark, cool place (2-8°C)[7][9].

Protocol 2: Removal of Mesityl Oxide Impurity

This protocol is a pre-treatment step to be performed before the final distillation if mesityl oxide is a known impurity.

• Oxidation: Treat the crude **chloroacetone** containing mesityl oxide with an acidified solution of potassium permanganate (KMnO₄). This oxidizes the mesityl oxide to a diol[9][11].

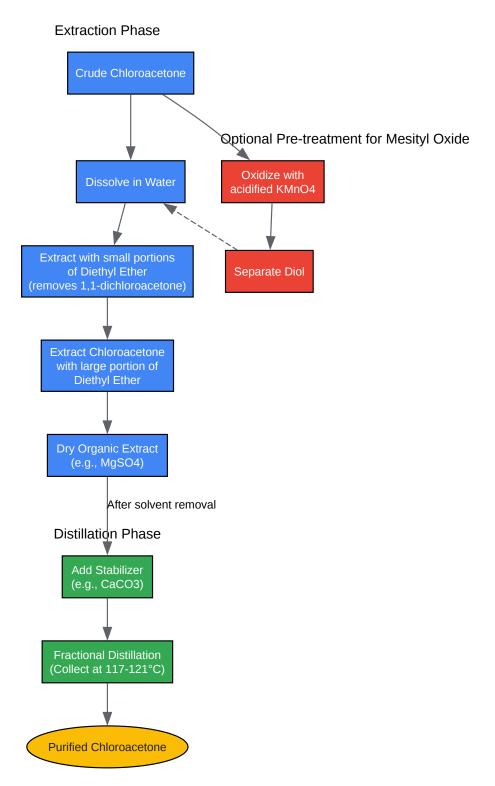


- Separation: Separate the resulting diol from the **chloroacetone**, for example, by extraction with ether[9][11].
- Final Purification: Proceed with the fractional distillation of the **chloroacetone** as described in Protocol 1.

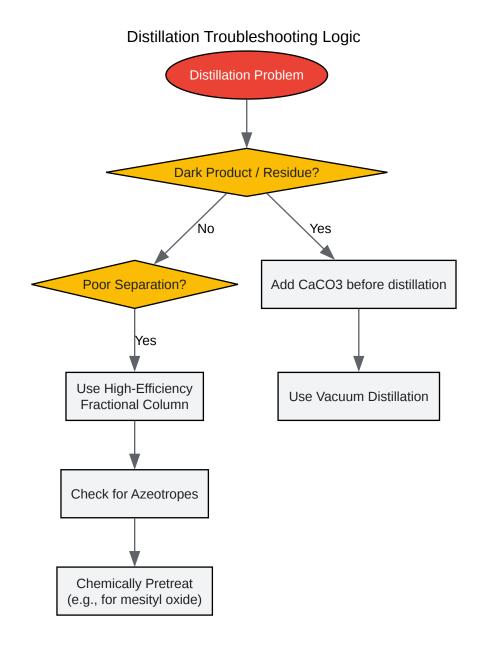
Visualizations



Chloroacetone Purification Workflow







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